2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methylphenyl)acetamide
Description
2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methylphenyl)acetamide (CAS: 941972-50-5, molecular formula: C22H23N3O4, molecular weight: 393.44) is a small-molecule compound featuring a dihydropyridazinone core substituted with a 4-ethoxyphenyl group at position 2. The acetamide side chain is linked to a 3-methylphenyl group, distinguishing it from analogs with varying aromatic or heterocyclic substituents .
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-3-27-18-9-7-16(8-10-18)19-11-12-21(26)24(23-19)14-20(25)22-17-6-4-5-15(2)13-17/h4-13H,3,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKSKNSIJIDHOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methylphenyl)acetamide involves several steps. One common synthetic route includes the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form 4-ethoxyphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield 3-(4-ethoxyphenyl)-6-oxopyridazine. Finally, the acylation of this compound with 3-methylphenylacetyl chloride produces the target compound.
Chemical Reactions Analysis
2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the pyridazinone ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cancer.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Structural Modifications and Key Features
The compound’s dihydropyridazinone core is a common scaffold among analogs, but substituents on the aromatic rings and acetamide chain critically influence physicochemical and biological properties.
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- Core Modifications: Replacement of dihydropyridazinone with triazolo[4,3-b]pyridazine () introduces a fused heterocyclic system, which may alter binding kinetics due to enhanced planarity.
- Side Chain Variations : The 3-methylphenyl group in the target compound contrasts with phenethyl () or quinazolinylthio () moieties, impacting steric bulk and electronic interactions.
Physicochemical Properties
Molecular weights range from 248.22 (fluorophenyl-acetic acid analog ) to 612.50 (bromophenyl-quinazolinone hybrid ), with the target compound falling in the mid-range (393.44), suggesting a balance between solubility and bioavailability.
Biological Activity
2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure suggests possible applications in therapeutic areas such as anti-inflammation and cancer treatment.
Chemical Structure and Properties
The compound features a pyridazinone core with various substituents that may influence its biological activity. The presence of the ethoxy group is expected to enhance its solubility and reactivity, which are critical factors in drug development.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H22N4O3 |
| Molecular Weight | 342.40 g/mol |
| CAS Number | 899753-03-8 |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Interaction : The functional groups can interact with biological receptors, modulating their activity.
- Oxidative Stress Modulation : The compound could act as an antioxidant, reducing oxidative damage in cells.
Anti-inflammatory Activity
Research indicates that pyridazine derivatives exhibit significant anti-inflammatory properties. The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have shown that similar compounds can reduce prostaglandin synthesis, leading to decreased inflammation .
Anticancer Potential
The structural characteristics of this compound suggest it could be effective against various cancer cell lines. Preliminary studies indicate that related pyridazine compounds exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation .
Case Studies and Research Findings
-
Study on COX Inhibition :
A study evaluated the anti-inflammatory effects of pyridazine derivatives, finding that some compounds significantly inhibited COX enzymes and reduced inflammation in animal models . -
Cytotoxicity Assessment :
In a cytotoxicity assay against human cancer cell lines (e.g., MCF-7 for breast cancer), related compounds demonstrated IC50 values comparable to established anticancer drugs like doxorubicin, indicating promising potential for further development .
Q & A
Q. What synthetic routes are optimal for producing high-purity 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(3-methylphenyl)acetamide?
Answer:
- Stepwise synthesis is recommended, involving:
- Intermediate formation : Chlorination of substituted aniline derivatives (e.g., 3-methylaniline) to generate the acetamide backbone .
- Coupling reactions : Pyridazinone and ethoxyphenyl groups are introduced via nucleophilic substitution or Pd-catalyzed cross-coupling, using ethanol or acetic acid as solvents under reflux (70–90°C) .
- Purity control : Final purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) yields ≥95% purity, confirmed by HPLC .
Q. How should researchers validate the structural integrity of this compound?
Answer:
- Multi-modal characterization is critical:
- NMR spectroscopy : ¹H/¹³C NMR resolves aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 165–175 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 409.18) .
- X-ray crystallography : Optional for absolute configuration verification if single crystals are obtained (e.g., slow evaporation in DMSO/MeOH) .
Q. What preliminary assays are recommended to assess bioactivity?
Answer:
- In vitro screening :
- Enzyme inhibition : Test against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) using fluorogenic substrates .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for pyridazinone-acetamide derivatives?
Answer:
- Comparative meta-analysis :
- Standardize assays : Normalize protocols (e.g., fixed ATP concentration in kinase assays) to reduce variability .
- Structure-activity relationship (SAR) : Compare substituent effects (e.g., ethoxy vs. methoxy groups) using 3D-QSAR models .
- Reproducibility checks : Validate conflicting results via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. What computational strategies predict target interactions for this compound?
Answer:
- Molecular docking and dynamics :
- Target selection : Prioritize receptors with pyridazinone-binding pockets (e.g., PARP-1, COX-2) using PharmMapper .
- Docking software : AutoDock Vina or Schrödinger Maestro with AMBER force fields .
- Free energy calculations : MM-GBSA evaluates binding energy (ΔG) for lead optimization .
Q. How to design experiments for probing metabolic stability?
Answer:
- In vitro metabolism :
- Liver microsomes : Incubate with human/rat microsomes (1 mg/mL) and NADPH, monitor via LC-MS for oxidative metabolites (e.g., hydroxylation at C-6) .
- CYP inhibition : Use fluorogenic CYP450 isoform-specific substrates (e.g., CYP3A4: midazolam) .
- Half-life (t₁/₂) : Calculate using first-order kinetics from depletion curves .
Q. What methodologies address low yield in scaled-up synthesis?
Answer:
- Process optimization :
- Solvent selection : Replace ethanol with DMF to enhance solubility of intermediates .
- Catalyst screening : Test Pd(OAc)₂/Xantphos for coupling steps to reduce side products .
- Flow chemistry : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
Methodological Considerations for Data Contradictions
Q. Discrepancies in IC₅₀ values across studies
- Root cause : Variability in cell passage number, serum concentration, or assay duration.
- Solution : Adhere to CLSI guidelines for cell-based assays and report raw data with error margins .
Q. Inconsistent NMR coupling constants for dihydropyridazinone protons
- Root cause : Conformational flexibility in solution vs. solid state.
- Solution : Perform variable-temperature NMR (VT-NMR) to assess dynamic behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
